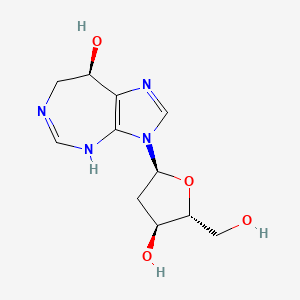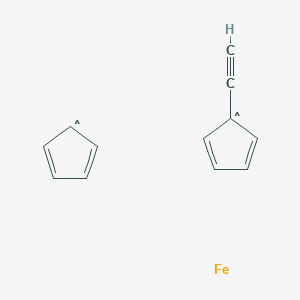
Ferrocenylethyne
Overview
Description
Ferrocenylethyne, also known as ferrocenylacetylene, is an organometallic compound with the chemical formula (HC≡CC5H4)Fe(C5H5). It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with an ethynyl group. This compound is known for its unique electronic properties and stability, making it a valuable compound in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocenylethyne can be synthesized through several methods. One common method involves the Sonogashira coupling reaction, where ferrocene is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Another method involves the carbonylative coupling of aryl iodides with this compound, catalyzed by palladium chloride. This reaction uses sodium dodecyl sulphonate as a surfactant and water as the solvent, providing a more environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ferrocenylethyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocenylacetylene derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkene or alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions include ferrocenylacetylene derivatives, ferrocenylalkenes, ferrocenylalkanes, and various substituted ferrocenyl compounds .
Scientific Research Applications
Ferrocenylethyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organometallic compounds and polymers.
Biology: this compound derivatives are studied for their potential use in bioorganometallic chemistry and as probes for biological systems.
Medicine: Some this compound derivatives exhibit anticancer and antimicrobial properties, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of ferrocenylethyne involves its ability to participate in redox reactions due to the presence of the ferrocene moiety. The compound can undergo reversible oxidation and reduction, which is crucial for its applications in catalysis and sensing. The ethynyl group also allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Ferrocenylethyne can be compared with other similar compounds, such as:
Ferrocene: The parent compound of this compound, known for its stability and redox properties.
Ferrocenylmethyl: A derivative of ferrocene with a methyl group instead of an ethynyl group.
Ferrocenylphenyl: A derivative with a phenyl group, exhibiting different electronic properties compared to this compound.
This compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity, making it a versatile compound for various applications .
Properties
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWSJSDVVFIFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C[C]1C=CC=C1.C1=C[CH]C=C1.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Fe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-7-amino-8-oxo-3-[1-(2H-tetrazol-5-ylsulfanyl)ethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7934242.png)
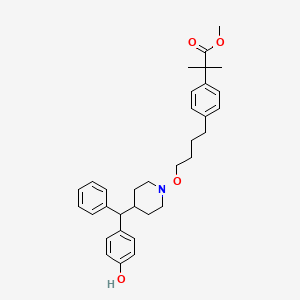
![[(3R)-2-oxoazepan-3-yl]azanium;chloride](/img/structure/B7934245.png)
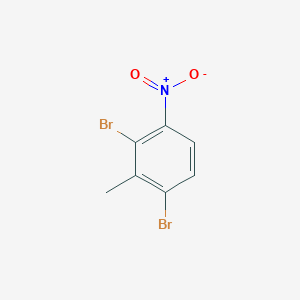

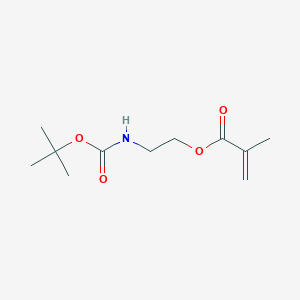
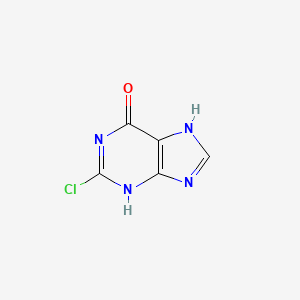
![6-bromo-2-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7934274.png)
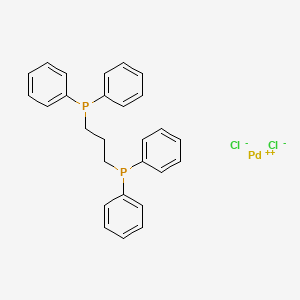

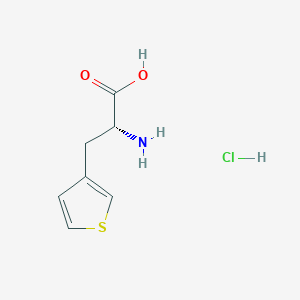
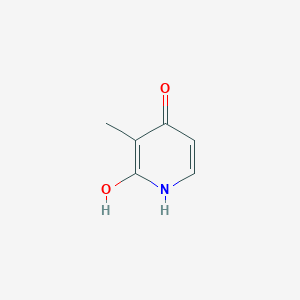
![sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate](/img/structure/B7934307.png)
